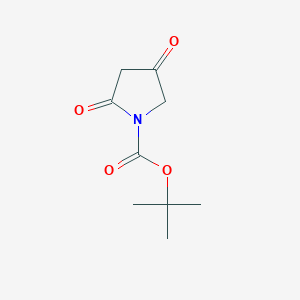

Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMCWFLHZICZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442726 | |

| Record name | Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182352-59-6 | |

| Record name | Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis hinges on a well-established intramolecular cyclization reaction, offering a reliable method for obtaining this versatile scaffold.

Core Synthesis Pathway: Intramolecular Dieckmann Condensation

The most direct and widely utilized method for the synthesis of the this compound core structure is the Dieckmann condensation. This intramolecular reaction involves the cyclization of a diester, in this case, a derivative of N-(tert-butoxycarbonyl)-aspartic acid, to form the five-membered pyrrolidine-2,4-dione ring system.

The logical precursor for this reaction is a mixed ester of N-Boc-aspartic acid, such as N-(tert-butoxycarbonyl)-L-aspartic acid α-tert-butyl ester β-methyl ester. The presence of two different ester groups can provide selectivity in subsequent reactions if desired. The intramolecular condensation is typically promoted by a strong base, such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of an enolate that attacks the second ester carbonyl, leading to cyclization.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₃NO₄ | [1][2] |

| Molecular Weight | 199.21 g/mol | [1] |

| CAS Number | 182352-59-6 | [1][2][3] |

| Purity (Typical) | ≥95% | [2] |

| Melting Point | 169 °C (decomposition) | |

| Appearance | White to off-white solid |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via a solution-phase Dieckmann condensation. This protocol is based on established procedures for similar cyclizations of N-protected amino acid diesters.

Materials:

-

N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of N-(tert-butoxycarbonyl)-L-aspartic acid dimethyl ester (1.0 eq) in anhydrous toluene (10 mL per mmol of ester). The solution is cooled to 0 °C under a nitrogen atmosphere.

-

Base Addition: A solution of potassium tert-butoxide (1.1 eq) in anhydrous THF (5 mL per mmol of base) is added dropwise to the stirred solution of the diester over a period of 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Upon completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 3 and 4.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Signaling Pathway Diagram of the Dieckmann Condensation

The following diagram illustrates the key steps in the Dieckmann condensation mechanism for the formation of the pyrrolidine-2,4-dione ring.

References

Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is a heterocyclic organic compound. Its structure, featuring a pyrrolidine ring with two carbonyl groups and a tert-butyloxycarbonyl (Boc) protecting group, makes it a potentially valuable building block in synthetic organic chemistry. The pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs. This document provides a comprehensive overview of the known physicochemical properties of this compound, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various chemical suppliers and databases. It is important to note that some of the listed properties are predicted values and should be confirmed experimentally.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-pyrrolidine-2,4-dione, 2,4-dioxo-1-Pyrrolidinecarboxylic acid 1,1-dimethylethyl ester | [2] |

| CAS Number | 182352-59-6 | [3][4] |

| Molecular Formula | C₉H₁₃NO₄ | [3] |

| Molecular Weight | 199.20 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 169 °C (decomposes) | [2] |

| Boiling Point (Predicted) | 360.7 ± 35.0 °C at 760 mmHg | - |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble (28 g/L) at 25 °C | [2] |

| pKa (Predicted) | 10.78 ± 0.20 | - |

| LogP (Predicted) | 0.6 | [5] |

| InChI | InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h4-5H2,1-3H3 | |

| InChIKey | VNMONXKYHFLGDC-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1=O | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential route to synthesize this compound is outlined below. This pathway starts from commercially available N-Boc-glycine and ethyl acrylate.

References

In-Depth Technical Guide: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS 182352-59-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, with CAS number 182352-59-6, is a heterocyclic organic compound featuring a pyrrolidine-2,4-dione core. The pyrrolidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, allowing for controlled reactions and functionalization. While this specific compound is commercially available as a building block for chemical synthesis, detailed studies on its biological activities and specific applications in drug discovery are not extensively reported in publicly accessible literature. This guide aims to provide a comprehensive overview of its known chemical and physical properties and to contextualize its potential applications based on the broader class of pyrrolidine-2,4-dione derivatives.

Chemical and Physical Properties

The quantitative data for this compound are summarized in the tables below, compiled from various chemical supplier databases.

Table 1: General and Physical Properties

| Property | Value | Citations |

| Molecular Formula | C₉H₁₃NO₄ | [1][2][3] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ≥95% - 97% | [1][2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Table 2: Computed Properties

| Property | Value | Citations |

| XLogP3 | 0.6 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 199.084458 g/mol | [3] |

| Monoisotopic Mass | 199.084458 g/mol | [3] |

| Topological Polar Surface Area | 63.7 Ų | [3] |

| Heavy Atom Count | 14 | [3] |

| Complexity | 290 | [3] |

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

Synthesis and Reactivity

Hypothetical Synthetic Workflow

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of a substituted pyrrolidine-2,4-dione, which could be adapted for the target compound. This is a conceptual representation and not a validated experimental protocol.

Caption: Hypothetical workflow for pyrrolidine-2,4-dione synthesis.

The pyrrolidine-2,4-dione scaffold is reactive and can participate in various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. The dione functionality allows for reactions such as nucleophilic additions and condensations.

Potential Biological and Pharmacological Relevance

While no specific biological data for this compound has been found, the pyrrolidine-2,4-dione core is a known pharmacophore present in various compounds with diverse biological activities. Research on related structures suggests potential applications in several therapeutic areas.

General Activities of Pyrrolidine-2,4-dione Derivatives:

-

Antimicrobial and Antifungal Activity: Several studies have reported the synthesis of novel pyrrolidine-2,4-dione derivatives with significant activity against various bacterial and fungal strains.[4][5] The mechanism of action for these compounds is an active area of research.

-

Anticancer Activity: The pyrrolidine scaffold is a key component of many anticancer agents.[6] Derivatives of pyrrolidine-2,4-dione have been investigated for their potential as antineoplastic agents.[4]

-

Anticonvulsant Properties: The succinimide moiety (pyrrolidine-2,5-dione) is a well-established pharmacophore in anticonvulsant drugs. This suggests that the related pyrrolidine-2,4-dione core could also be explored for activity against central nervous system disorders.[7][8]

The following diagram illustrates the potential drug discovery pipeline where a compound like this compound could be utilized as a starting scaffold.

Caption: Drug discovery workflow utilizing a core scaffold.

Conclusion and Future Directions

This compound is a readily available chemical building block with a core structure that is of significant interest in medicinal chemistry. While specific biological data for this compound is currently lacking in the public domain, the known activities of related pyrrolidine-2,4-dione derivatives suggest that it holds potential as a scaffold for the development of novel therapeutic agents. Future research efforts could focus on the synthesis of a library of derivatives based on this core structure, followed by systematic screening for various biological activities, particularly in the areas of infectious diseases and oncology. Elucidation of its structure-activity relationships (SAR) would be a critical step in unlocking the therapeutic potential of this compound class.

References

- 1. This compound 97% | CAS: 182352-59-6 | AChemBlock [achemblock.com]

- 2. This compound | 182352-59-6 [sigmaaldrich.com]

- 3. angenechemical.com [angenechemical.com]

- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products - Joshua Pierce [grantome.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of N-Boc-pyrrolidine-2,4-dione and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, pyrrolidine-diones have emerged as a versatile structural motif with a wide range of pharmacological activities. This technical guide focuses on the biological landscape of N-Boc-pyrrolidine-2,4-dione and its closely related analogs, providing a comprehensive overview of their known activities, experimental protocols, and potential mechanisms of action. While specific biological data for N-Boc-pyrrolidine-2,4-dione itself is limited in publicly available literature, this document extrapolates from structurally similar pyrrolidine-2,3-diones and -2,5-diones to provide a valuable resource for researchers in drug discovery and development.

Synthesis of the Pyrrolidine-2,4-dione Scaffold

The synthesis of pyrrolidine-2,4-dione derivatives can be achieved through various synthetic routes. One common method involves the traceless solid-phase synthesis, which offers an efficient way to generate a library of these compounds for biological screening.

A general workflow for the synthesis is depicted below:

Biological Activities of Pyrrolidine-dione Analogs

While direct biological studies on N-Boc-pyrrolidine-2,4-dione are not extensively documented, research on analogous pyrrolidine-2,3-diones and pyrrolidine-2,5-diones reveals a spectrum of activities, suggesting potential therapeutic applications for this class of compounds.

Antimicrobial Activity

Derivatives of the pyrrolidine-dione scaffold have demonstrated notable antimicrobial properties. Specifically, certain pyrrolidine-2,3-diones have been identified as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[3] PBPs are crucial enzymes in bacterial cell wall synthesis, making them attractive targets for antibiotic development.[3]

Table 1: PBP3 Inhibition by Pyrrolidine-2,3-dione Derivatives [3]

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) for P. aeruginosa PBP3 |

| 1 | H | OH | < 50 |

| 2 | 4-Fluorophenyl | OH | < 50 |

| 3 | 2-Thienylmethyl | OH | < 50 |

| 4 | 2-Furanylmethyl | OH | < 50 |

Note: Data extracted from a study identifying pyrrolidine-2,3-dione as a potential scaffold for PBP3 inhibition.[3]

The general experimental workflow for identifying and characterizing such inhibitors is outlined below:

A proposed mechanism for the antibacterial action of these compounds involves the inhibition of the transpeptidase activity of PBP3, which is essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to compromised cell wall integrity and ultimately cell death.

Anticonvulsant Activity

Derivatives of pyrrolidine-2,5-dione have been investigated for their anticonvulsant properties.[2] These studies often involve animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives [2]

| Compound | R¹ Substituent | R² Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 69k | sec-butyl | Acetamide derivative | 80.38 | 108.80 |

Note: Data from a study on pyrrolidine-2,5-dione-acetamides.[2]

Other Biological Activities

The pyrrolidine-dione scaffold has been explored for a variety of other biological activities, including:

-

Anti-inflammatory activity : Certain N-substituted pyrrolidine-2,5-dione derivatives have been evaluated as multi-target anti-inflammatory agents.

-

Larvicidal activity : Pyrrolidine-2,4-diones have shown mosquito larvicidal activities against Culex quinquefasciatus.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of biological findings. Below are generalized methodologies for key assays mentioned in the literature.

PBP3 Inhibition Assay (Fluorescence-based)[3]

-

Objective : To determine the in vitro inhibitory activity of test compounds against P. aeruginosa PBP3.

-

Materials : Purified P. aeruginosa PBP3, fluorescent penicillin V derivative (Bocillin FL), test compounds, assay buffer.

-

Procedure :

-

PBP3 is incubated with varying concentrations of the test compound.

-

Bocillin FL is added to the mixture.

-

The reaction is allowed to proceed, and the fluorescence polarization is measured.

-

A decrease in fluorescence polarization indicates displacement of Bocillin FL from the PBP3 active site by the test compound.

-

IC₅₀ values are calculated from the dose-response curves.

-

Minimum Inhibitory Concentration (MIC) Assay[3]

-

Objective : To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

-

Materials : Bacterial strains (e.g., P. aeruginosa), Mueller-Hinton broth, test compounds, 96-well microtiter plates.

-

Procedure :

-

Serial dilutions of the test compounds are prepared in the microtiter plates.

-

A standardized inoculum of the bacterial strain is added to each well.

-

The plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Cytotoxicity Assay (MTT Assay)

-

Objective : To assess the cytotoxic effect of compounds on mammalian cell lines.

-

Materials : Human cell line (e.g., HEK293), cell culture medium, test compounds, MTT reagent, solubilization buffer.

-

Procedure :

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of the test compounds.

-

After an incubation period, the MTT reagent is added to each well.

-

Viable cells with active metabolism convert MTT into a purple formazan product.

-

The formazan is solubilized, and the absorbance is measured at a specific wavelength.

-

Cell viability is calculated relative to untreated control cells.

-

Conclusion and Future Directions

The pyrrolidine-dione scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While specific data on N-Boc-pyrrolidine-2,4-dione is currently sparse, the documented antimicrobial and anticonvulsant activities of its close analogs highlight the potential of this chemical class. Future research should focus on the synthesis and systematic biological evaluation of a broader library of N-substituted pyrrolidine-2,4-diones to fully elucidate their structure-activity relationships and therapeutic potential. The "Boc" protecting group in the title compound suggests its primary role as a synthetic intermediate; deprotection and subsequent functionalization of the nitrogen atom are likely necessary steps to unlock its full biological activity. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be critical for their advancement as clinical candidates.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

An In-depth Technical Guide to Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Derivatives and Analogs as Metallo-β-Lactamase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising class of compounds, tert-butyl 2,4-dioxopyrrolidine-1-carboxylate derivatives and their analogs, in the context of their development as inhibitors of metallo-β-lactamases (MBLs). The emergence of MBL-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics, necessitating the discovery of novel inhibitors to restore antibiotic activity. This document details the synthesis, biological activity, structure-activity relationships (SAR), and experimental evaluation of these pyrrolidine-based inhibitors.

Introduction: The Challenge of Metallo-β-Lactamases

β-Lactam antibiotics are a cornerstone of antibacterial therapy. However, their effectiveness is increasingly compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Metallo-β-lactamases (MBLs) are particularly concerning as they belong to Ambler class B and utilize one or two zinc ions in their active site to catalyze this hydrolysis.[1][2] This mechanism confers broad-spectrum resistance to nearly all β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The global spread of MBL-producing pathogens, such as those expressing New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP), presents a critical public health crisis.[1][3] Consequently, there is an urgent need for the development of potent and broad-spectrum MBL inhibitors that can be co-administered with β-lactam antibiotics to overcome this resistance mechanism.

The 2,4-dioxopyrrolidine scaffold has emerged as a promising starting point for the design of novel MBL inhibitors. This guide focuses on derivatives of this compound, exploring their potential to address this unmet medical need.

Synthesis of 2,4-Dioxopyrrolidine Derivatives

The synthesis of 2,4-dioxopyrrolidine derivatives is crucial for exploring their potential as MBL inhibitors. While specific protocols for this compound as an MBL inhibitor are not extensively detailed in the provided results, general synthetic strategies for related pyrrolidine-2,5-dione and 4,5-dioxopyrrolidine derivatives can be adapted.

One common approach involves multicomponent reactions, which offer an efficient way to generate molecular diversity. For instance, the use of a phosphotungstic acid catalyst has been reported for the synthesis of 4,5-dioxopyrrolidine derivatives.[4] Another strategy involves the chemical modification of readily available starting materials like N-hydroxysuccinimide to produce various pyrrolidine-2,5-dione analogs.[5] These methods can be tailored to introduce different substituents on the pyrrolidine ring to investigate their impact on MBL inhibitory activity.

Biological Activity and Structure-Activity Relationship (SAR)

The 2,4-dioxopyrrolidine core serves as a scaffold for designing inhibitors that can effectively chelate the zinc ions in the MBL active site. Structure-activity relationship (SAR) studies are critical to optimize the potency and selectivity of these inhibitors.

A study on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as broad-spectrum MBL inhibitors revealed key structural features for activity. The 3-carbonitrile group, the 4,5-diphenyl substituents, and the N-benzyl side chain on the pyrrole ring were all found to be important for inhibitory potency against MBLs from different subclasses (B1, B2, and B3).[6] Acylation of the 2-amino group led to derivatives with increased potency against IMP-1, a subclass B1 MBL.[6]

These findings suggest that modifications at various positions of the pyrrolidine ring can significantly influence the inhibitory profile. The Boc (tert-butoxycarbonyl) group in the target compound of this guide likely serves as a protecting group but could also influence cell permeability and interaction with the enzyme. Further derivatization of the pyrrolidine ring is a key strategy to enhance binding affinity and develop broad-spectrum inhibitors.

Quantitative Data on MBL Inhibition

The following table summarizes the inhibitory activities of representative pyrrolidine derivatives against various MBLs. This data is crucial for comparing the potency and spectrum of activity of different compounds.

| Compound ID | MBL Target | IC50 (µM) | Ki (µM) | Reference |

| Pyrrole Derivative 1a | IMP-1 | - | 21 | [6] |

| N-benzoyl derivative of 1a | IMP-1 | low µM range | low µM range | [6] |

| N-benzoyl derivative of 1a | CphA (B2) | low µM range | low µM range | [6] |

| N-benzoyl derivative of 1a | AIM-1 (B3) | low µM range | low µM range | [6] |

| Compound 5f | Various MBLs | - | low µM range | [7] |

Note: Specific IC50/Ki values for a broader range of this compound derivatives are not available in the provided search results. The table presents data for structurally related pyrrole derivatives to illustrate the potential of this scaffold.

Experimental Protocols

The development of MBL inhibitors relies on robust and reproducible experimental protocols for both synthesis and biological evaluation.

General Synthesis of Pyrrolidine-2,5-dione Derivatives

The following is a representative, generalized protocol for the synthesis of pyrrolidine-2,5-dione derivatives, which can be adapted for the synthesis of this compound analogs.

Methodology:

-

Starting Material Preparation: Begin with a suitable starting material, such as N-hydroxysuccinimide.

-

Reaction Conditions: The synthesis of different derivatives can be achieved through specific reactions. For example, reactions with various amines or other nucleophiles can introduce diversity at the N1 position. Modifications to the pyrrolidine ring can be achieved through reactions at the C3 and C4 positions.

-

Purification: The synthesized compounds are purified using standard techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compounds are confirmed using analytical techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry (MS), and elemental analysis.[5][8]

Metallo-β-Lactamase Inhibition Assay

A common method to assess the inhibitory activity of compounds against MBLs is a spectrophotometric or fluorometric assay that monitors the hydrolysis of a β-lactam substrate.

Materials:

-

Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

-

Assay buffer (e.g., HEPES or MOPS buffer containing ZnCl₂)

-

Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or a coumarin-based substrate)[9][10]

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

Microplate reader

Protocol:

-

Enzyme Preparation: Prepare a solution of the MBL enzyme in the assay buffer to a final concentration suitable for the assay.

-

Inhibitor Incubation: In a microplate, add the test compound at various concentrations to the enzyme solution. Incubate for a defined period at a specific temperature to allow for inhibitor-enzyme binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the β-lactam substrate to the wells.

-

Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.[10]

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by fitting the data to a dose-response curve.[10][11]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of MBLs and the workflow for inhibitor discovery is essential for rational drug design.

Mechanism of β-Lactam Antibiotic Inactivation by MBLs

The following diagram illustrates the central role of MBLs in conferring antibiotic resistance.

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Experimental Workflow for MBL Inhibitor Discovery

The process of discovering and developing novel MBL inhibitors follows a structured workflow, from initial screening to lead optimization.

Caption: A typical workflow for the discovery of novel MBL inhibitors.

Conclusion and Future Directions

Derivatives of this compound and related analogs represent a promising class of inhibitors targeting metallo-β-lactamases. Their synthetic tractability and the potential for modification allow for the systematic exploration of structure-activity relationships to develop potent and broad-spectrum inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of these compounds.

Future efforts should focus on synthesizing a wider range of derivatives and evaluating their inhibitory activity against a comprehensive panel of clinically relevant MBLs. A key challenge will be to optimize not only the enzymatic potency but also the pharmacokinetic properties and cell permeability of these inhibitors to ensure their efficacy in vivo. The ultimate goal is the development of a clinically useful MBL inhibitor that can be co-administered with β-lactam antibiotics to restore their life-saving activity against multidrug-resistant bacteria.

References

- 1. Inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Unraveling the Enigma: The Mechanism of Action of Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate Remains Undefined

Despite a comprehensive review of scientific literature and chemical databases, the specific mechanism of action of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate in biological systems remains largely uncharacterized. This compound, primarily cataloged as a synthetic building block, lacks detailed pharmacological studies to elucidate its molecular targets and downstream signaling pathways.

Currently, information available from commercial suppliers and chemical databases predominantly focuses on the physicochemical properties and synthetic applications of this compound. It is often utilized as an intermediate in the synthesis of more complex molecules. No peer-reviewed studies detailing its biological effects, quantitative data on its activity (such as IC₅₀ or EC₅₀ values), or specific experimental protocols for its biological assessment were identified.

While the direct mechanism of action for this specific molecule is unknown, the broader class of compounds containing the pyrrolidine-2,4-dione scaffold has been investigated for various therapeutic applications. Derivatives of this core structure have shown potential as antimicrobial and antineoplastic agents. However, it is crucial to emphasize that these findings are not directly applicable to this compound without dedicated experimental validation. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen significantly alters the molecule's properties and likely its biological activity compared to other substituted pyrrolidine-2,4-diones.

Due to the absence of experimental data on its mechanism of action, the creation of quantitative data tables and signaling pathway diagrams as requested is not feasible at this time. Further research, including target identification studies, in vitro and in vivo pharmacological profiling, and molecular docking simulations, would be necessary to determine the biological activity and mechanism of action of this compound.

Hypothetical Research Workflow

Should a researcher endeavor to investigate the mechanism of action of this compound, a potential experimental workflow could be conceptualized. This serves as a speculative guide for future research.

Caption: A conceptual workflow for elucidating the mechanism of action.

Spectroscopic Analysis of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. While a complete set of publicly available raw spectroscopic data (NMR, IR, MS) for this specific compound is not readily found in the searched literature, this document outlines the expected spectral characteristics and provides detailed, generalized experimental protocols for obtaining and interpreting the data.

Physicochemical Properties

| Property | Value |

| CAS Number | 182352-59-6 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.20 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, sealed in a dry environment |

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are predictions and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| tert-butyl protons (-C(CH₃)₃) | ~ 1.5 | Singlet | 9H |

| Methylene protons (-CH₂-C=O) | ~ 2.7 - 2.9 | Multiplet | 2H |

| Methylene protons (N-CH₂-) | ~ 3.8 - 4.0 | Multiplet | 2H |

¹³C NMR (Carbon-13 NMR)

| Assignment | Expected Chemical Shift (δ) ppm |

| tert-butyl methyl carbons (-C(CH₃)₃) | ~ 28 |

| Methylene carbon (-CH₂-C=O) | ~ 35 - 40 |

| Methylene carbon (N-CH₂-) | ~ 45 - 50 |

| tert-butyl quaternary carbon (-C(CH₃)₃) | ~ 82 - 85 |

| Carbamate carbonyl carbon (-O-C=O) | ~ 148 - 152 |

| Ketone carbonyl carbons (-C=O) | ~ 170 - 175 and ~ 200 - 205 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C=O Stretch (carbamate) | 1750 - 1770 | Strong |

| C=O Stretch (ketone) | 1700 - 1740 | Strong |

| C-N Stretch | 1150 - 1250 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 200.09 | Molecular ion plus a proton |

| [M+Na]⁺ | 222.07 | Molecular ion plus a sodium ion |

| [M-C₄H₈+H]⁺ | 144.04 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 100.04 | Loss of the entire Boc group |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Identify and assign the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid may be added to promote protonation for positive ion mode analysis.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Technique: Electrospray Ionization (ESI).

-

Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

-

Mode: Positive ion mode.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow and Temperature: Optimized for stable spray and efficient desolvation.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the tert-butoxycarbonyl (Boc) group or parts of it.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

An In-depth Technical Guide on the Solubility and Stability of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of tert-butyl 2,4-dioxopyrrolidine-1-carboxylate. This information is critical for its application in research, particularly in drug discovery and development, where understanding the physicochemical properties of a compound is paramount for formulation, storage, and ensuring its efficacy and safety.

Core Physicochemical Properties

This compound is a heterocyclic compound incorporating a pyrrolidine-2,4-dione moiety protected with a tert-butoxycarbonyl (Boc) group. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 182352-59-6 |

| Molecular Formula | C₉H₁₃NO₄ |

| Molecular Weight | 199.21 g/mol |

| Appearance | Solid |

| Melting Point | 169 °C (with decomposition) |

| Storage Temperature | 2-8°C, Sealed in a dry environment |

Solubility Profile

The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. Detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on its chemical structure and available data for similar compounds, a qualitative solubility profile can be inferred.

Table of Estimated Solubility

| Solvent Type | Examples | Estimated Solubility | Rationale |

| Water | H₂O | Slightly Soluble (28 g/L at 25 °C) | The polar dione functionality contributes to some aqueous solubility. |

| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The presence of polar carbonyl groups and the overall molecular structure suggest good solubility in these solvents. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The molecule can act as a hydrogen bond acceptor, leading to good solubility in alcohols. |

| Non-polar Solvents | Hexane, Toluene | Low to Insoluble | The significant polarity of the dione and carbamate groups limits solubility in non-polar environments. |

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in chemical reactions and biological assays. The presence of the N-Boc protecting group and the β-dicarbonyl system are the primary determinants of its stability.

General Stability Considerations:

-

pH Sensitivity: The N-Boc group is known to be labile under acidic conditions, leading to its removal and the formation of the unprotected pyrrolidine-2,4-dione. The compound is expected to be relatively stable under neutral and basic conditions.

-

Thermal Stability: The reported melting point of 169 °C is accompanied by decomposition, indicating that the molecule has limited thermal stability at elevated temperatures. Long-term storage at the recommended 2-8°C is advisable.

-

Oxidative and Photolytic Stability: No specific data is available. However, as with many organic molecules, exposure to strong oxidizing agents and high-energy light should be avoided to prevent degradation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of solubility and stability. The following sections provide methodologies based on established principles that can be applied to this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, dichloromethane, etc.)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with a chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath (e.g., 25°C) and agitate using an orbital shaker or magnetic stirrer.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a pre-calibrated HPLC method.

-

Calculate the original concentration of the saturated solution, factoring in the dilution. The solubility is typically expressed in units such as mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

Suitable organic solvent (e.g., acetonitrile or methanol)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acidic Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

-

Store the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralize the sample before analysis.

-

-

Basic Hydrolysis:

-

Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

-

Store the solution at room temperature for a defined period.

-

Neutralize the sample before analysis.

-

-

Oxidative Degradation:

-

Mix a portion of the stock solution with an equal volume of 3% H₂O₂.

-

Store the solution at room temperature, protected from light, for a defined period.

-

-

Thermal Degradation:

-

Store a sample of the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Dissolve the sample in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

-

The use of a PDA detector can help in assessing the peak purity of the parent compound and detecting the formation of degradants. An MS detector can provide structural information about the degradation products.

-

Visualizations

Logical Workflow for the Synthesis of a 3-Substituted Pyrrolidine-2,4-dione Derivative

The following diagram illustrates a plausible synthetic pathway for a derivative of the core structure, highlighting the key transformations involved.

Caption: A logical workflow for the synthesis of a 3-substituted derivative.

Forced Degradation Experimental Workflow

This diagram outlines the general steps involved in conducting a forced degradation study.

The Strategic Role of tert-Butyl 2,4-Dioxopyrrolidine-1-Carboxylate in Drug Discovery: A Gateway to Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: While tert-butyl 2,4-dioxopyrrolidine-1-carboxylate itself is not directly recognized as a therapeutic agent with defined molecular targets, its significance in medicinal chemistry is substantial. This molecule serves as a pivotal building block, a versatile scaffold for the synthesis of a new generation of therapeutic candidates. This technical guide illuminates the potential therapeutic targets that can be engaged by derivatives of this compound, with a primary focus on the well-documented development of Phosphoinositide 3-kinase (PI3K) inhibitors for the treatment of inflammatory and autoimmune diseases.

The Pyrrolidine-2,4-dione Core: A Privileged Scaffold

The pyrrolidine-2,4-dione moiety, the core structure of this compound, is considered a "privileged scaffold" in drug discovery. This is due to its ability to be readily modified to interact with a wide array of biological targets. Derivatives of the pyrrolidine core have been investigated for a multitude of therapeutic applications, including anticancer, antibacterial, antiviral, and antidiabetic activities. This inherent versatility makes this compound a valuable starting material for creating diverse chemical libraries for high-throughput screening.

Primary Therapeutic Target of Derivatives: Phosphoinositide 3-Kinases (PI3Ks)

The most compelling evidence for the therapeutic potential of compounds derived from this compound lies in the development of inhibitors targeting Phosphoinositide 3-kinases (PI3Ks). Specifically, the p110δ and p110γ isoforms of PI3K have been identified as key targets for the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis.

The PI3K Signaling Pathway in Inflammation

The PI3K signaling pathway is a crucial intracellular cascade that governs a variety of cellular processes, including cell growth, proliferation, survival, and migration. In the context of the immune system, the p110δ and p110γ isoforms of PI3K are predominantly expressed in leukocytes and play a critical role in the inflammatory response.

Dysregulation of this pathway is a hallmark of many inflammatory diseases. In rheumatoid arthritis, for example, aberrant PI3K signaling contributes to the proliferation of synovial cells, the production of pro-inflammatory cytokines, and the recruitment of immune cells to the joints, leading to chronic inflammation and tissue destruction.[1][2][3] The targeted inhibition of PI3Kδ and PI3Kγ offers a promising strategy to modulate these pathological processes.[4][5]

Below is a diagram illustrating the central role of PI3K in inflammatory signaling pathways.

Experimental Protocols: Screening for PI3K Inhibition

A crucial step in the development of PI3K inhibitors is the robust and reliable screening of compound libraries. The Transcreener™ KINASE Assay is a widely used method for this purpose, as it allows for the high-throughput screening of potential kinase inhibitors.

Transcreener™ KINASE Assay Protocol

The Transcreener™ Assay is a homogenous, fluorescence-based immunoassay that detects ADP, a universal product of kinase reactions. The principle of the assay is based on the competition between ADP produced by the kinase and a fluorescently labeled ADP tracer for a limited amount of ADP-specific antibody. As the kinase produces ADP, the tracer is displaced from the antibody, leading to a change in the fluorescence signal.

Materials:

-

Transcreener™ ADP² FP Assay Kit (contains ADP Alexa633 Tracer, ADP² Antibody, and Stop & Detect Buffer)

-

Purified PI3K enzyme (p110δ or p110γ)

-

Substrate (e.g., PIP2)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Assay plates (e.g., 384-well, low-volume, black)

-

Plate reader capable of measuring fluorescence polarization

Methodology:

-

Compound Preparation: A dilution series of the test compounds, derived from this compound, is prepared in DMSO.

-

Kinase Reaction:

-

A reaction mixture is prepared containing the PI3K enzyme, its lipid substrate (PIP2), and ATP in a suitable kinase buffer.

-

The test compounds are added to the wells of the assay plate.

-

The kinase reaction is initiated by the addition of the enzyme/substrate mixture to the wells.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Detection:

-

The reaction is stopped, and the detection reagents are added by introducing the Transcreener™ Stop & Detect Buffer containing the ADP² Antibody and ADP Alexa633 Tracer.

-

The plate is incubated to allow the antibody-ADP/tracer binding to reach equilibrium.

-

-

Data Acquisition: The fluorescence polarization of each well is measured using a plate reader.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the test compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates the workflow for the Transcreener™ KINASE Assay.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data that would be generated from a primary screen of PI3K inhibitors derived from this compound.

| Compound ID | Target Isoform | IC₅₀ (nM) |

| Lead-001 | PI3Kδ | 15 |

| Lead-001 | PI3Kγ | 150 |

| Lead-002 | PI3Kδ | 250 |

| Lead-002 | PI3Kγ | 25 |

| Control-Inhibitor | PI3Kδ | 5 |

| Control-Inhibitor | PI3Kγ | 8 |

Conclusion

This compound is a molecule of strategic importance in the landscape of modern drug discovery. While it does not possess intrinsic therapeutic activity, its true value lies in its role as a versatile and adaptable starting material for the synthesis of innovative therapeutic agents. The successful development of potent and selective PI3K inhibitors for inflammatory diseases from this scaffold underscores its potential. For researchers and drug development professionals, this compound represents a key entry point into the exploration of novel chemical space and the pursuit of next-generation therapies for a range of debilitating diseases. Future research efforts will likely continue to leverage this privileged scaffold to explore a wider range of biological targets, further solidifying its place in the medicinal chemist's toolbox.

References

- 1. alpco.com [alpco.com]

- 2. tandfonline.com [tandfonline.com]

- 3. conquest.health [conquest.health]

- 4. Role of PI3Kδ and PI3Kγ in inflammatory arthritis and tissue localization of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available literature on tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a proposed synthetic protocol based on established methodologies for analogous compounds, and an overview of the biological significance of the broader class of pyrrolidine-2,4-dione derivatives.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. Its Boc-protected nitrogen makes it an ideal intermediate for further chemical modifications. Key quantitative data and properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 182352-59-6 | [1] |

| Molecular Formula | C₉H₁₃NO₄ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| Purity | Typically ≥95% | |

| Topological Polar Surface Area | 63.7 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Proposed Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the current body of peer-reviewed literature. However, a highly analogous procedure for the synthesis of its six-membered ring counterpart, tert-butyl 2,4-dioxopiperidine-1-carboxylate, has been reported. This established method involves the condensation of a Boc-protected amino acid with Meldrum's acid.

By analogy, a plausible and efficient synthetic route to this compound is proposed, starting from N-Boc-glycine. This proposed workflow is outlined below.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the reported synthesis of tert-butyl 2,4-dioxopiperidine-1-carboxylate.

Materials:

-

N-Boc-glycine

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethyl Acetate (EtOAc)

-

5% aqueous Potassium Bisulfate (KHSO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Coupling Reaction: To a solution of N-Boc-glycine (1.0 eq.), Meldrum's acid (1.1 eq.), and DMAP (1.5 eq.) in anhydrous CH₂Cl₂ at 0°C under a nitrogen atmosphere, add EDC (1.2 eq.).

-

Reaction Progression: Allow the resulting solution to warm to room temperature and stir overnight.

-

Aqueous Workup: Wash the reaction mixture with 5% aqueous KHSO₄. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Cyclization: Dissolve the crude intermediate in EtOAc and reflux for 4 hours.

-

Isolation and Purification: Reduce the solvent volume under vacuum and allow the solution to crystallize at 4°C overnight. Filter the solid product and wash with cold EtOAc to afford this compound.

Biological Activity and Applications of the Pyrrolidine-2,4-dione Core

While this compound is primarily a synthetic intermediate, the pyrrolidine-2,4-dione core is a recognized pharmacophore present in a variety of biologically active molecules.[2][3] This scaffold is found in natural tetramic acids and has been exploited for the development of compounds with a range of therapeutic and agricultural applications.[2]

Derivatives of pyrrolidine-2,4-dione have demonstrated significant activity in several areas:

-

Insecticidal Activity: Certain derivatives have shown potent larvicidal effects against mosquito species like Culex quinquefasciatus.[2][3] The presence of an amide group on the pyrrolidine-2,4-dione moiety appears to be important for this activity.[2]

-

Antifungal Activity: The pyrrolidine-2,4-dione scaffold is a core component of compounds with fungicidal properties against various plant pathogens.[2][4]

-

Antibacterial Activity: The structural motif has been incorporated into molecules with antibacterial properties.[3]

-

Herbicidal Activity: Some 3-(α-hydroxy-benzylidene)pyrrolidine-2,4-dione derivatives have been reported to have high herbicidal efficiency.[2]

-

Other Therapeutic Areas: The pyrrolidine-2,4-dione core is also found in compounds investigated as antitumor and antiviral agents.[2]

The diverse biological activities of pyrrolidine-2,4-dione derivatives are often achieved through substitution at the 3-position of the heterocyclic ring.[2]

Conclusion

References

- 1. angenechemical.com [angenechemical.com]

- 2. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as N-Boc-pyrrolidine-2,4-dione, is a versatile heterocyclic building block in organic synthesis. Its structure, featuring a pyrrolidine ring with a Boc-protecting group on the nitrogen and two carbonyl functionalities, offers multiple sites for chemical modification. The active methylene group at the 3-position, flanked by the two carbonyls, is particularly reactive and serves as a key handle for introducing molecular diversity. This document provides detailed application notes and experimental protocols for the use of this reagent in key synthetic transformations, namely alkylation and condensation reactions, which are crucial for the synthesis of novel scaffolds for drug discovery and development. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making its derivatives valuable targets in medicinal chemistry.

Key Applications

The primary reactivity of this compound stems from the acidity of the C-3 protons, enabling the formation of a nucleophilic enolate. This enolate can participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation Reactions: Introduction of alkyl, aryl, or vinyl substituents at the 3-position.

-

Knoevenagel Condensation: Reaction with aldehydes and ketones to form 3-substituted ylidene derivatives.

-

Michael Additions: Conjugate addition to α,β-unsaturated systems.

-

Synthesis of Fused Heterocycles: Serving as a precursor for more complex, polycyclic structures.

These transformations allow for the generation of a wide array of substituted pyrrolidine derivatives, which are of significant interest in the development of new therapeutic agents.

Experimental Protocols

C-3 Alkylation of this compound

The alkylation of the active methylene group at the C-3 position provides a straightforward method for introducing substituents onto the pyrrolidine scaffold. Based on the analogous reactivity of N-Boc-protected piperidine-2,4-dione, a regioselective alkylation can be achieved under basic conditions. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions. Lithium-based strong bases are often effective in generating the desired enolate for subsequent reaction with an electrophile.

General Workflow for C-3 Alkylation

Caption: Workflow for the C-3 alkylation of this compound.

Detailed Protocol:

-

To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 equiv., 1.0 M in THF) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

-

Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv.) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted product.

Quantitative Data (Based on Analogy with Piperidine-2,4-dione System)[1]

| Entry | Electrophile | Base | Solvent | Yield (%) |

| 1 | Iodomethane | LiHMDS | THF | 85 |

| 2 | Benzyl bromide | LiHMDS | THF | 78 |

| 3 | Allyl bromide | LiHMDS | THF | 82 |

| 4 | Propargyl bromide | LiHMDS | THF | 75 |

Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. The active methylene group of this compound readily undergoes condensation with aromatic aldehydes in the presence of a mild base to yield 3-arylmethylene derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

General Workflow for Knoevenagel Condensation

Caption: Workflow for the Knoevenagel condensation of this compound with aromatic aldehydes.

Detailed Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) and the aromatic aldehyde (1.1 equiv.) in ethanol (0.2 M).

-

Add a catalytic amount of piperidine (0.1 equiv.).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum to yield the 3-arylmethylene-1-Boc-pyrrolidine-2,4-dione.

Expected Quantitative Data (General Yields for this type of reaction)

| Entry | Aromatic Aldehyde | Catalyst | Solvent | Typical Yield (%) |

| 1 | Benzaldehyde | Piperidine | Ethanol | 80-95 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 85-98 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 82-96 |

| 4 | 2-Naphthaldehyde | Pyrrolidine | Toluene | 75-90 |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of substituted pyrrolidines. The protocols outlined in this document for alkylation and Knoevenagel condensation provide robust and reproducible methods for the functionalization of this scaffold. These reactions are fundamental in the construction of novel molecular architectures for applications in drug discovery and medicinal chemistry, enabling the exploration of new chemical space and the development of potential therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols: tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate, also known as 1-Boc-pyrrolidine-2,4-dione, is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its pyrrolidine-2,4-dione core represents a privileged scaffold found in a variety of biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions and subsequent deprotection under specific conditions, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many FDA-approved drugs and natural products.[1] Its derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The 2,4-dione substitution pattern on the pyrrolidine ring provides reactive sites, particularly the active methylene group at the C3 position, which can be readily functionalized.

This document provides detailed application notes on the use of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. Several DPP-4 inhibitors, such as Sitagliptin, feature a core heterocyclic structure that can be accessed through synthetic routes involving intermediates like substituted pyrrolidines.

While direct synthesis of approved drugs from this compound is not prominently documented, its structural similarity to key intermediates suggests its utility in the synthesis of novel DPP-4 inhibitors. The core pyrrolidine-2,4-dione moiety can be elaborated to mimic the binding motifs of known DPP-4 inhibitors. A key synthetic transformation is the Knoevenagel condensation of the active methylene group of this compound with various aldehydes to introduce diverse substituents.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of DPP-4 Inhibitor Scaffolds

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde, a common step in the synthesis of various biologically active compounds.[2]

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

To a solution of this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 3-((4-fluorophenyl)methylene)pyrrolidine-2,4-dione derivative.

Table 1: Representative Yields for Knoevenagel Condensation

| Aldehyde | Product | Yield (%) |

| 4-Fluorobenzaldehyde | tert-butyl 3-((4-fluorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 85 |

| 2,4-Dichlorobenzaldehyde | tert-butyl 3-((2,4-dichlorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 78 |

| 4-Methoxybenzaldehyde | tert-butyl 3-((4-methoxyphenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 91 |

Note: Yields are hypothetical and for illustrative purposes based on typical Knoevenagel condensations.

Biological Evaluation of Synthesized Compounds

The synthesized derivatives can be evaluated for their DPP-4 inhibitory activity using in vitro enzyme assays.

Table 2: Hypothetical DPP-4 Inhibitory Activity

| Compound | IC₅₀ (nM) |

| tert-butyl 3-((4-fluorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 150 |

| tert-butyl 3-((2,4-dichlorophenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 220 |

| tert-butyl 3-((4-methoxyphenyl)methylene)-2,4-dioxopyrrolidine-1-carboxylate | 180 |

| Sitagliptin (Reference) | 20 |

Note: IC₅₀ values are hypothetical and for illustrative purposes to demonstrate how data would be presented.

Signaling Pathway and Experimental Workflow Diagrams

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow from synthesis to biological evaluation of novel compounds derived from this compound.

Caption: Workflow for synthesis and evaluation of DPP-4 inhibitors.

Conclusion